![molecular formula C12H15ClN2 B2764155 2-Chloro-4-cyclopentyl-6,7-dihydro-5H-cyclopenta[D]pyrimidine CAS No. 1824101-29-2](/img/structure/B2764155.png)

2-Chloro-4-cyclopentyl-6,7-dihydro-5H-cyclopenta[D]pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

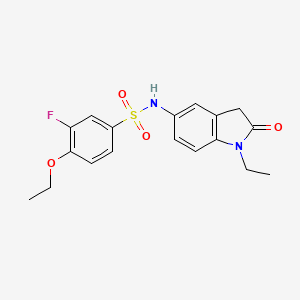

“2-Chloro-4-cyclopentyl-6,7-dihydro-5H-cyclopenta[D]pyrimidine” is a chemical compound with the molecular formula C7H7ClN2 . It is a solid substance .

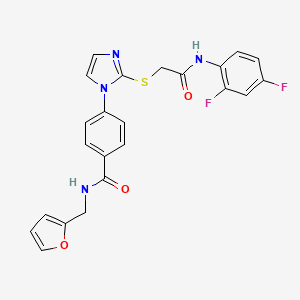

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H7ClN2/c8-7-9-4-5-2-1-3-6(5)10-7/h4H,1-3H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, related compounds such as 2-Chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine have been studied .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in an inert atmosphere at temperatures between 2-8°C .Applications De Recherche Scientifique

Structural Analysis and Synthesis Techniques

Pyrimidines, including chloro and cyclopentyl substituted derivatives, are significant due to their presence in DNA and RNA, serving as building blocks for various pharmaceuticals. A study by Rajam et al. (2017) highlighted the crystallization and structural analysis of pyrimidine derivatives, revealing insights into their molecular recognition processes through hydrogen bonding, which is crucial for their targeted drug action (Rajam, Muthiah, Butcher, Jasinski, & Glidewell, 2017).

Electronic and Optical Properties

Hussain et al. (2020) conducted a comparative study between DFT/TDDFT and experimental analyses on thiopyrimidine derivatives, demonstrating their promising applications in medicine and nonlinear optics. This research provides a foundation for understanding the electronic and optical exploration of pyrimidine derivatives, including those structurally related to 2-Chloro-4-cyclopentyl-6,7-dihydro-5H-cyclopenta[D]pyrimidine (Hussain et al., 2020).

Antimicrobial and Antitumor Activities

Research into pyrimidine derivatives has also uncovered their potential antimicrobial and antitumor activities. For instance, Donkor et al. (1995) synthesized new pyrimidine derivatives and evaluated their antimicrobial effects, offering insights into their applications in developing new antimicrobial agents (Donkor, Klein, Liang, Zhu, Bradley, & Clark, 1995). Furthermore, Grivsky et al. (1980) explored the antitumor activity of specific pyrimidine derivatives, contributing to the search for effective cancer treatments (Grivsky, Lee, Sigel, Duch, & Nichol, 1980).

Safety and Hazards

Mécanisme D'action

Target of Action

Similar compounds, such as cyclopenta[b]pyridine derivatives, have been found to exhibit a wide spectrum of biological activity, including hypoglycemic activity, antagonism of calcium channels, and inhibition of protein kinase fgfr1 .

Biochemical Pathways

Given the biological activities associated with similar compounds, it’s plausible that this compound could affect pathways related to glucose metabolism, calcium signaling, and protein kinase activity .

Result of Action

Based on the activities of similar compounds, it’s possible that this compound could have effects such as lowering blood glucose levels, modulating calcium channel activity, and inhibiting protein kinase fgfr1 .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Chloro-4-cyclopentyl-6,7-dihydro-5H-cyclopenta[D]pyrimidine . Factors such as temperature, pH, and the presence of other substances could affect the compound’s stability and its interactions with its targets.

Propriétés

IUPAC Name |

2-chloro-4-cyclopentyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClN2/c13-12-14-10-7-3-6-9(10)11(15-12)8-4-1-2-5-8/h8H,1-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNLJWVADJCFAIG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C2=NC(=NC3=C2CCC3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 5-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2-[(3,4,5-trimethoxybenzoyl)amino]thiophene-3-carboxylate](/img/structure/B2764082.png)

![2-(1,3-dimethyl-1H-pyrazole-5-carboxamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2764085.png)

![1-(2,5-difluorophenyl)-N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)methanesulfonamide](/img/structure/B2764091.png)

![1-({[tert-Butyl(dimethyl)silyl]oxy}methyl)cyclopropanecarbaldehyde](/img/structure/B2764094.png)

![2-[(6-ethyl-4-oxo-1,4-dihydropyrimidin-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide](/img/structure/B2764095.png)